3β-Ursodeoxycholic Acid
3β-Ursodeoxycholic Acid
Isoursodeoxycholic acid, also known as iso-ursodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isoursodeoxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoursodeoxycholic acid has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, isoursodeoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Isoursodeoxycholic acid is a dihydroxy-5beta-cholanic acid that is (5beta)-cholan-24-oic acid substituted by beta-hydroxy groups at positions 3 and 7. It has a role as a human metabolite. It is a conjugate acid of an isoursodeoxycholate.
Isoursodeoxycholic acid is a dihydroxy-5beta-cholanic acid that is (5beta)-cholan-24-oic acid substituted by beta-hydroxy groups at positions 3 and 7. It has a role as a human metabolite. It is a conjugate acid of an isoursodeoxycholate.
Brand Name:
Vulcanchem
CAS No.:
78919-26-3
VCID:
VC0122633
InChI:
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
3β-Ursodeoxycholic Acid
CAS No.: 78919-26-3
Reference Standards
VCID: VC0122633
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
CAS No. | 78919-26-3 |
---|---|
Product Name | 3β-Ursodeoxycholic Acid |
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
IUPAC Name | (4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
Standard InChIKey | RUDATBOHQWOJDD-DNMBCGTGSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Physical Description | Solid |
Description | Isoursodeoxycholic acid, also known as iso-ursodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isoursodeoxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isoursodeoxycholic acid has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, isoursodeoxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Isoursodeoxycholic acid is a dihydroxy-5beta-cholanic acid that is (5beta)-cholan-24-oic acid substituted by beta-hydroxy groups at positions 3 and 7. It has a role as a human metabolite. It is a conjugate acid of an isoursodeoxycholate. |
Synonyms | (3β,5β,7β)-3,7-Dihydroxycholan-24-oic Acid; 3β,7β-Dihydroxy-5β-cholan-24-oic Acid; 3β,7β-Dihydroxy-5β-cholanic Acid; 3β,7β-Dihydroxy-5β-cholanoic Acid; Isoursodeoxycholic Acid; |
PubChem Compound | 127601 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume